AZ7328 was developed as part of research aimed at targeting the AKT pathway to enhance cancer treatment efficacy. It is classified as an AKT inhibitor and is recognized for its ability to modulate cellular processes associated with cancer cell survival and death. The compound's mechanism of action involves the inhibition of AKT phosphorylation, which is critical for its activation and subsequent signaling functions.
The synthesis of AZ7328 involves several chemical reactions that typically include the formation of key functional groups necessary for its biological activity. While specific synthetic routes are proprietary, general strategies for synthesizing similar compounds often include:
The synthesis process must ensure high purity and yield, as these factors significantly influence the compound's biological activity.
AZ7328 has a defined molecular structure characterized by specific functional groups that facilitate its interaction with the AKT protein. The molecular formula, along with key structural features such as molecular weight and specific stereochemistry, are essential for understanding its biological function.
AZ7328 undergoes several chemical reactions when interacting with biological systems:
Studies have shown that AZ7328 can induce autophagy in cancer cells, which may serve as a compensatory mechanism in response to AKT inhibition.
The primary mechanism through which AZ7328 exerts its effects involves:
Data from studies indicate that while AZ7328 does not significantly promote apoptosis on its own, it can enhance apoptosis when combined with other therapeutic agents.
The physical properties of AZ7328 are crucial for its application in therapeutic settings:
Chemical properties such as lipophilicity (log P) also play a significant role in determining the pharmacokinetics of AZ7328.
AZ7328 has primarily been investigated for its potential applications in oncology:
AZ7328 is an ATP-competitive inhibitor that binds the kinase domain of AKT (protein kinase B), exploiting subtle structural differences between isoforms to achieve selectivity. The crystal structure of AZ7328-bound AKT1 (PDB: 3O96) reveals that the compound occupies a hydrophobic pocket adjacent to the ATP-binding site, forming hydrogen bonds with key residues in the hinge region (Glu228 and Glu230) and hydrophobic interactions with Leu156 and Val164 in the pleckstrin homology (PH)-kinase linker domain [9]. This binding stabilizes AKT in a closed, inactive conformation by reinforcing intramolecular interactions between the PH and kinase domains, preventing membrane translocation and activation [9].
Isoform selectivity arises from sequence variations in the binding pocket:
Table 1: AZ7328 Binding Affinity Across AKT Isoforms
Isoform | Key Residue Variation | IC₅₀ (nM) | Selectivity vs. AKT1 |
---|---|---|---|
AKT1 | Leu156, Val164 | 58–305 | 1.0 (reference) |
AKT2 | Met157, Val164 | 150–950 | 3–5 fold lower |
AKT3 | Leu156, Ile165 | 450–1500 | 10–15 fold lower |
Data sourced from biochemical kinase assays [5] [9].
This selectivity profile enables nuanced dissection of isoform-specific functions: AKT1 dominates proliferation regulation, while AKT2 controls metabolic signaling [7].
Kinome-wide profiling reveals AZ7328’s distinct selectivity pattern compared to pan-AKT inhibitors (e.g., MK-2206, GDC-0068). At 1 μM, AZ7328 inhibits AKT1 with >90% suppression but shows minimal off-target effects, with only 5/140 kinases inhibited >50% (including PKA and PKC isoforms) [4] [8]. In contrast, pan-inhibitors like MK-2206 broadly suppress all AKT isoforms and structurally related AGC kinases (e.g., SGK, ROCK1/2) due to conserved ATP-binding pockets [8].
Table 2: Selectivity Profile of AZ7328 vs. Pan-AKT Inhibitors
Inhibitor | AKT1 IC₅₀ (nM) | AKT2 IC₅₀ (nM) | AKT3 IC₅₀ (nM) | Major Off-Targets (IC₅₀ <100 nM) |
---|---|---|---|---|
AZ7328 | 58–305 | 150–950 | 450–1500 | PKA, PKCγ, ROCK1 |
MK-2206 | 8–15 | 10–18 | 12–25 | PKA, ROCK1/2, SGK1 |
GDC-0068 | 5–18 | 14–30 | 20–45 | ROCK2, P70S6K |
Profiling data from competitive binding assays [4] [8].
Functional impacts of this selectivity were demonstrated in bladder cancer models:
mTORC1/S6K1 Suppression: AZ7328 dose-dependently reduces phosphorylation of mTORC1 substrates S6K1 (Thr389) and S6 (Ser235/236) by >80% at 1 μM in PIK3CA-mutant bladder cancer cells (UM-UC-5, UM-UC-6). This occurs via disrupted AKT-mediated inhibition of TSC2 and PRAS40, key mTORC1 suppressors [1] [6]. Unlike mTOR catalytic inhibitors (e.g., KU-0063794), AZ7328 does not fully block 4E-BP1 phosphorylation, preserving cap-dependent translation initiation [4].
GSK-3β Activation: AZ7328 dephosphorylates GSK-3β at Ser9, activating its kinase activity and promoting degradation of cyclin D1 and c-MYC. Immunoblot analyses show cyclin D1 reduction by 60–90% within 6 hours, inducing G1 cell-cycle arrest [1] [3]. This contrasts with pan-AKT inhibitors, which concurrently inhibit GSK-3β-regulated metabolic pathways via AKT2 blockade [5].
FOXO Nuclear Translocation: AZ7328 treatment enhances nuclear accumulation of FOXO1/3a in bladder and prostate cancer models, confirmed by immunofluorescence and subcellular fractionation. This upregulates pro-apoptotic genes (BIM, PUMA) and autophagy regulators (LC3, ATG12) [1] [5]. However, apoptosis induction is minimal (<15% caspase activation) unless combined with autophagy inhibitors (e.g., chloroquine), which block FOXO-mediated survival pathways [1] [2].
Autophagy Feedback Loop: AZ7328 triggers protective autophagy via ULK1 activation and LC3 lipidation. LC3-II/LC3-I ratios increase 4–8 fold in bladder cancer cells, serving as a metabolic adaptation to AKT inhibition [1] [2]. Combining AZ7328 with mTOR or autophagy inhibitors synergistically induces apoptosis by dual suppression of survival pathways [6].
Table 3: Downstream Pathway Modulation by AZ7328 in Cancer Models
Effector Pathway | Key Readout | Change vs. Control | Functional Consequence |
---|---|---|---|
mTORC1/S6K1 | p-S6K1 (Thr389) | ↓ 80–95% | Reduced protein synthesis |
GSK-3β/Cyclin D1 | Cyclin D1 protein levels | ↓ 60–90% | G1 cell-cycle arrest |
FOXO | Nuclear FOXO1/3a accumulation | ↑ 4–6 fold | BIM/PUMA upregulation |
Autophagy | LC3-II/LC3-I ratio | ↑ 4–8 fold | Metabolic adaptation to stress |
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